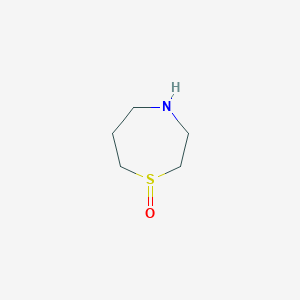

1,4-Thiazepan-S-one

Description

Contextualization of Heterocyclic Chemistry and Medium-Sized Rings

Heterocyclic compounds are a cornerstone of organic chemistry, characterized by cyclic structures containing at least one atom other than carbon within the ring. ijarst.in These heteroatoms, most commonly nitrogen, sulfur, or oxygen, impart unique physicochemical properties and reactivity to the molecules compared to their carbocyclic counterparts. ijarst.innih.gov More than half of all known organic compounds are heterocyclic, highlighting their prevalence and importance. nih.gov

Within this vast class of molecules, medium-sized rings, which typically contain seven or more atoms, present unique synthetic and conformational challenges. Seven-membered heterocycles, such as oxepines (containing oxygen) and thiepines (containing sulfur), are of particular interest due to their conformational flexibility and diverse biological activities. slideshare.net

Significance of Sulfur- and Nitrogen-Containing Heterocycles in Chemical Research

Heterocycles containing both sulfur and nitrogen atoms have garnered significant attention from researchers for decades. nih.govresearchgate.net This interest stems from their presence in a wide array of biologically active molecules and their applications in pharmaceutical and agrochemical research, as well as in materials science. nih.gov The inclusion of both sulfur and nitrogen atoms in a heterocyclic ring can lead to a broad spectrum of pharmacological activities. mdpi.com These compounds are integral to the development of new therapeutic agents, with derivatives showing potential as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netmdpi.com

The unique electronic properties conferred by sulfur and nitrogen also make these heterocycles valuable in the design of functional materials, such as molecular conductors and magnets. nih.gov The synthesis of these compounds is a dynamic area of research, with ongoing development of novel synthetic methodologies. ijarst.in

Overview of 1,4-Thiazepane (B1286124) and 1,4-Thiazepan-S-one within Heterocyclic Systems

Thiazepines are seven-membered heterocyclic compounds containing one sulfur and one nitrogen atom in the ring. nih.gov The nomenclature indicates the positions of the heteroatoms; in 1,4-thiazepine, the sulfur and nitrogen atoms are at the 1- and 4-positions, respectively. thieme-connect.de The fully saturated version of this ring system is known as 1,4-thiazepane. cymitquimica.comnih.gov

This compound is a derivative of 1,4-thiazepane characterized by the presence of a carbonyl group (an oxygen atom double-bonded to a carbon atom) within the ring, making it a lactam. The specific naming "S-one" indicates the position of this carbonyl group. The core structure of 1,4-thiazepane consists of a seven-membered ring that imparts significant three-dimensional character to the molecule. vulcanchem.com The presence of both a sulfur atom and a lactam functional group provides multiple sites for chemical modification and influences the molecule's conformational preferences. researchgate.net

Research Landscape and Historical Development of Thiazepane Chemistry

The study of thiazepines and their derivatives has evolved to become a significant area within heterocyclic chemistry. The synthesis of the 1,4-thiazepane ring system is a key focus of research, with various methods being developed to construct this seven-membered ring. Common synthetic strategies often involve the cyclization of open-chain precursors that contain both sulfur and nitrogen functionalities. vulcanchem.com For example, the reaction of α,β-unsaturated esters with 1,2-amino thiols is a known method for forming 1,4-thiazepanones. vulcanchem.comresearchgate.net Another approach involves the reaction of methyl vinyl ketone with 2-mercaptoethylamine under basic conditions. rsc.org

The oxidation of the sulfur atom in the thiazepane ring to form sulfoxides or sulfones is a common modification that can alter the compound's properties and biological activity. vulcanchem.com For instance, the oxidation of a 1,4-thiazepan-3-one (B14870562) derivative to its corresponding sulfone has been documented in the synthesis of potential BACE1 and BACE2 inhibitors. google.com The conformational analysis of these seven-membered rings is also an active area of investigation, as the ring's flexibility can lead to various conformations, such as chair-like and twist-boat forms, which can be influenced by substituents. vulcanchem.comresearchgate.net The development of new synthetic routes and the exploration of the chemical and biological properties of thiazepane derivatives continue to be driven by their potential applications in medicinal chemistry and materials science. ontosight.ai

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds discussed in this article.

Table 1: Physicochemical Properties of Selected Thiazepane Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 1,4-Thiazepane | C5H11NS | 117.22 | Saturated 7-membered ring with S and N at positions 1 and 4. nih.gov |

| (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one | C9H12N2OS2 | 228.34 | Thienyl and amino group substitutions. |

| Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide | C5H9NO3S | Not specified | Sulfone group (two oxide groups on the sulfur). smolecule.com |

| 7-(2-Furyl)-1,4-thiazepan-5-one | C9H11NO2S | ~197 | Furan ring substituent. vulcanchem.com |

Table 2: Synthetic Approaches to the 1,4-Thiazepane Ring

| Synthetic Method | Precursors | Key Conditions | Reference |

| Cyclization | α,β-unsaturated esters and 1,2-amino thiols | Not specified | vulcanchem.comresearchgate.net |

| Cyclization | Methyl vinyl ketone and 2-mercaptoethylamine | Basic conditions | rsc.org |

| Cyclization | Open-chain precursors with S and N functionalities | Controlled temperature, catalyst selection | vulcanchem.com |

| Schmidt Rearrangement | Tetrahydrothiopyran-4-one (B549198) | Sodium azide (B81097), concentrated HCl | vulcanchem.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H11NOS |

|---|---|

Molecular Weight |

133.21 g/mol |

IUPAC Name |

1,4-thiazepane 1-oxide |

InChI |

InChI=1S/C5H11NOS/c7-8-4-1-2-6-3-5-8/h6H,1-5H2 |

InChI Key |

LRWUPZJSDSSLMI-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCS(=O)C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Thiazepan S One and Analogues

Direct Construction of the 1,4-Thiazepane (B1286124) Ring System

The direct formation of the 1,4-thiazepane ring is a primary focus of synthetic efforts. Several methodologies have been developed to achieve this, ranging from classical cyclization reactions to modern catalytic approaches.

Cyclization Reactions involving α,β-Unsaturated Carbonyl Compounds and Thiol/Amine Precursors

A prevalent and effective method for synthesizing 1,4-thiazepanones involves the cyclization of α,β-unsaturated carbonyl compounds with 1,2-amino thiols like cysteamine (B1669678). researchgate.netnih.gov This reaction typically proceeds through a one-pot conjugate addition of the thiol to the unsaturated system, followed by an intramolecular lactamization. researchgate.net The use of α,β-unsaturated esters is a common variation of this approach. nih.gov

One notable advancement in this area is the use of trifluoroethyl esters of α,β-unsaturated acids. These esters exhibit enhanced reactivity, leading to significantly shorter reaction times (0.5-3 hours) and good yields. nih.gov This method is advantageous as it often does not require chromatographic purification and tolerates a range of functional groups. nih.gov The reaction between chalcones and 2-mercaptoaniline in an alkaline medium is another example of this type of cyclization, proceeding via a Michael addition followed by cycloaddition to yield 1,4-thiazepine derivatives. chemmethod.comchemmethod.com

Table 1: Examples of Cyclization Reactions with α,β-Unsaturated Carbonyl Compounds

| Starting Materials | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| α,β-Unsaturated trifluoroethyl esters, Cysteamine | Base, Imidazole (B134444) (cat.), CH3CN, rt, 0.5–3 h | 1,4-Thiazepanones | Good | researchgate.netnih.gov |

| Chalcones, 2-Mercaptoaniline | Alkaline medium, Ethanol (B145695) | 1,4-Thiazepine derivatives | Good | chemmethod.comchemmethod.com |

| Aryl-substituted acrylic acids, N-Boc-cysteamine | Two-step: conjugate addition, deprotection, intramolecular acylation | 1,4-Thiazepanone | Mixture of side products | nih.gov |

Intramolecular Ring Closure Strategies

Intramolecular cyclization represents another key strategy for the formation of the 1,4-thiazepane ring. One such approach involves the nucleophilic ring opening of an N-Boc protected aziridine (B145994) with β-mercaptopropionic acid. researchgate.net Subsequent deprotection of the amine and cyclization in the presence of a coupling agent like EDC and N-methylmorpholine affords the 1,4-thiazepan-5-one (B1267140) derivative. researchgate.net

Another documented intramolecular method is the thermal decomposition of 2-azidophenyl 2,6-dimethylphenyl sulphide in decalin, which leads to the formation of a dibenzo[b,e] nih.govchemmethod.comthiazepine derivative through a nitrene-mediated rearrangement. rsc.org Additionally, a modified Pictet-Spengler reaction of an N-formyliminium ion has been utilized to synthesize 5-substituted-2,3,4,5-tetrahydrobenzo[f] nih.govchemmethod.comthiazepines. The success of this cyclization is dependent on the acidity of the reaction medium. researchgate.net

Multicomponent Reaction Approaches for Thiazepane Synthesis

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like thiazepines in a single synthetic operation. thieme-connect.comresearchgate.net A one-pot, sequential four-component synthesis of 1,4-thiazepine derivatives has been reported, which involves the sequential addition of reagents and a simple workup procedure. thieme-connect.com This method is operationally simple and provides moderate to good yields of the desired products. thieme-connect.com

Another example is a ring-expansion methodology that utilizes a multicomponent reaction between thiazole (B1198619) carbenes, substituted ketenes, and activated alkynes to produce highly substituted furan-fused 1,4-thiazepines. thieme-connect.comnih.gov This approach allows for the introduction of various functional groups, making it suitable for creating libraries of compounds for biological screening. thieme-connect.com

Lewis Acid-Mediated Cyclizations

Lewis acids have been shown to effectively promote the cyclization of various precursors to form the 1,4-thiazepane ring. For instance, the cyclization of 1-[2-arylthio(oxy)ethyl]-5-benzotriazolyl-2-pyrrolidinones and their isoindolinone analogues, mediated by Lewis acids, yields novel 1,4-benzothiazepines. researchgate.net

In the realm of photocatalysis, the inclusion of Lewis acids can switch the reaction pathway, enabling the synthesis of thiazepanes. ethz.chacs.org A combination of Bi(OTf)₃ and Cu(OTf)₂ has been identified as a general protocol for the photocatalytic cyclization of a variety of aldehydes and ketones to form thiazepanes. ethz.chacs.org Specifically, Bi(OTf)₃ was found to be generally superior for thiazepane formation. ethz.chacs.org The total synthesis of (+)-ent-vetiverianine A also features a key Lewis acid-mediated cyclization step to form its tricyclic structure. rsc.org

Table 2: Lewis Acids in Thiazepane Synthesis

| Lewis Acid | Reaction Type | Substrate | Product | Reference |

|---|---|---|---|---|

| TiCl₄ | Friedel-Crafts type electrophilic aromatic substitution | Cyclic amide with an arylthioethyl side chain | Benzothiazepine | researchgate.net |

| Bi(OTf)₃ / Cu(OTf)₂ | Photocatalytic cyclization | Aliphatic and aromatic aldehydes/ketones | Thiazepanes | ethz.chacs.org |

Catalytic Methods for Ring Formation

Various catalytic systems have been developed to facilitate the formation of the 1,4-thiazepane ring. These include transition metal-catalyzed processes and organocatalysis.

An organocatalyzed sulfa-Michael reaction of α,β-unsaturated N-acyl pyrazoles with 2-aminothiophenols, followed by silica-gel-catalyzed lactamization, provides an enantioselective route to 2,3-dihydro-1,5-benzothiazepinones. researchgate.net This method is notable for its mild reaction conditions and low catalyst loading. researchgate.net

In the synthesis of bicyclic 1,4-thiazepines, basic catalysts like DMAP and DABCO have been shown to improve the yield of the thia-Michael addition step. nih.gov The proposed mechanism involves the formation of a thiolate-iminium intermediate. nih.gov Furthermore, copper(I)-catalyzed intramolecular C-N bond formation has been employed in the synthesis of tetrahydrobenzothiazepines from 2-bromobenzyl mercaptans. researchgate.net

Synthesis of the 1,4-Thiazepan-S-one Moiety

The synthesis of the specific this compound moiety often involves the direct cyclization methods mentioned previously, particularly those utilizing cysteamine and α,β-unsaturated carbonyl compounds. nih.gov For instance, the reaction of α,β-unsaturated trifluoroethyl esters with cysteamine directly yields 1,4-thiazepanones. researchgate.net

Alternative strategies include the ring expansion of smaller heterocyclic rings. For example, tetrahydro-1,4-thiapyranones can undergo a Beckmann rearrangement or a Schmidt reaction to yield the seven-membered 1,4-thiazepanone ring. nih.gov However, these methods can be limited by the availability of starting materials and the potential for the formation of undesired regioisomers. nih.gov

A multi-step synthesis starting from an N-Boc protected aziridine has also been successfully employed to construct a 1,4-thiazepan-5-one derivative. researchgate.net This route involves the ring opening of the aziridine with β-mercaptopropionic acid, followed by deprotection and intramolecular cyclization. researchgate.net

Furthermore, the oxidation of a pre-formed 1,4-thiazepan-3-one (B14870562) using an oxidizing agent like m-CPBA can be used to introduce the sulfone (S,S-dioxide) functionality, leading to 1,1-dioxo-1λ⁶- nih.govchemmethod.comthiazepan-3-one derivatives. google.com

Oxidation Strategies for Thiazepane Sulfides to Sulfoxides (S-one) and Sulfones (S,S-dione)

The conversion of thiazepane sulfides into their corresponding sulfoxides (S-one) and sulfones (S,S-dione) is a fundamental transformation in the synthesis of these compounds. The oxidation of thioethers is a primary method for accessing sulfones. researchgate.net While the initial oxidation to a sulfoxide (B87167) is generally more straightforward, further oxidation to the sulfone can be more challenging. researchgate.net

A common oxidizing agent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). For instance, a solution of a lactam in dichloromethane (B109758) (CH2Cl2) can be treated with m-CPBA at room temperature. The reaction mixture is typically stirred for an extended period, such as 14 hours, to ensure complete conversion. Following the reaction, the mixture is worked up by dilution with dichloromethane and extraction with an aqueous sodium carbonate solution to remove acidic byproducts. The organic layer is then dried and concentrated, and the crude product is purified by silica (B1680970) gel chromatography to yield the desired sulfone. google.com

Various reagents and experimental conditions have been reported for the direct oxidation of sulfides to sulfones. jchemrev.com The choice of oxidant and reaction conditions is crucial to control the level of oxidation and avoid the formation of unwanted byproducts. researchgate.netjchemrev.com

Direct Cyclization Routes to 1,4-Thiazepanones (Precursors to S-one functionality)

The direct formation of the 1,4-thiazepanone ring system is a key strategy that provides the foundational structure for subsequent oxidation to the S-one functionality. nih.govresearchgate.net These methods often involve the reaction of bifunctional starting materials that contain both an amine and a thiol group.

One-Pot Syntheses utilizing α,β-Unsaturated Esters and 1,2-Amino Thiols

A highly efficient, one-pot synthesis of 1,4-thiazepanones involves the reaction of α,β-unsaturated esters with 1,2-amino thiols. nih.govacs.org This method is valued for its reasonable reaction times, typically between 0.5 and 3 hours, and good yields. nih.govresearchgate.net The reaction proceeds via a tandem conjugate addition of the thiol to the unsaturated ester, followed by an intramolecular cyclization (lactamization) of the amine onto the ester carbonyl. researchgate.net

The choice of base and solvent can significantly impact the reaction's success. While bases like DBU, DIEA, Et3N, and NaOH have been explored, the use of an acyl transfer additive like imidazole has been shown to improve yields. nih.gov For example, the reaction of an α,β-unsaturated ester with a 1,2-amino thiol in the presence of DBU and imidazole can significantly increase the yield of the corresponding 1,4-thiazepanone. nih.gov

The scope of this reaction is broad, tolerating a variety of substituents on the α,β-unsaturated ester. nih.govresearchgate.net This versatility makes it a valuable tool for creating libraries of diverse 1,4-thiazepanone analogs for screening purposes. nih.govresearchgate.net

Piperidine-Mediated Condensation Pathways

Piperidine (B6355638) can be employed as a basic catalyst in the synthesis of thiazepanone derivatives. molaid.comnih.gov For example, the Claisen-Schmidt condensation of a thiazolyl ketone with an aromatic aldehyde can be mediated by piperidine to produce thiazolyl chalcones. nih.gov These chalcones can then undergo further cyclization reactions. nih.gov In the context of 1,4-thiazepanones, piperidine can facilitate the condensation of appropriate precursors to form the seven-membered ring. researchgate.net This approach often involves refluxing the reactants in a suitable solvent like methanol (B129727) for an extended period. researchgate.net

Triethylamine-Mediated Addition Protocols

Triethylamine (B128534) (Et3N) is another base that can be used to mediate the synthesis of 1,4-thiazepanones. nih.gov While initial screenings may show that triethylamine alone does not yield the desired product, its presence as a base in conjunction with other reagents or under specific conditions can be effective. nih.gov For example, in the context of carbamoylation and acylation of 1,4-thiazepanes, triethylamine is used as a base to facilitate the reaction between the amine and an electrophile. nih.gov It has also been utilized in a protonation-deprotonation strategy to facilitate the self-assembly of dual drugs, showcasing its utility in mediating acid-base reactions. nih.gov

Ring Expansion and Rearrangement Reactions Towards 1,4-Thiazepanes

Alternative strategies to construct the 1,4-thiazepane skeleton involve ring expansion and rearrangement reactions of smaller ring systems. These methods offer a different synthetic approach to access the seven-membered ring core.

Metal-Free Rearrangement Strategies

Metal-free rearrangement reactions provide an environmentally friendly and often milder alternative for the synthesis of seven-membered rings. nih.govmdpi.com One such strategy involves the Smiles rearrangement. A series of 1,4-thiazepin-5(4H)-one derivatives have been synthesized in good to excellent yields via a transition metal-free, one-pot S-N type Smiles rearrangement process at room temperature. nih.gov This method allows for the regioselective construction of the seven-membered heterocycle. nih.gov

Another metal-free approach utilizes hypervalent iodine reagents to mediate the ring expansion of 1-vinylcycloalkanols. mdpi.com This versatile strategy can be adjusted to yield ring expansion products with various functional groups. mdpi.com Additionally, cascade reactions, such as a cross-coupling/ acs.orgacs.org-sulfonium rearrangement, have been developed as a transition-metal-free method to construct complex heterocyclic systems. sioc-journal.cn

Derivatization and Functionalization of the this compound Scaffold

The derivatization of the this compound ring system is crucial for developing libraries of structurally diverse compounds for applications such as fragment-based ligand discovery. nih.govresearchgate.net The three-dimensional character of the thiazepane ring makes it an attractive scaffold for creating molecules with improved specificity in protein-binding assays. nih.govresearchgate.net

Strategies for Post-Cyclization Modification

Once the this compound core is synthesized, it can undergo various chemical transformations to introduce additional functional groups or modify existing ones. These post-cyclization modifications allow for the fine-tuning of the molecule's properties.

Key strategies include:

Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form the corresponding sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The lactam (amide) carbonyl group can be reduced using reagents such as lithium aluminum hydride to yield the corresponding 1,4-thiazepane. researchgate.net

N-Functionalization: The nitrogen atom of the lactam can be functionalized. For example, in tricyclic pyrido[2,3-b] nih.govvulcanchem.combenzothiazepine systems, the substituent on the thiazepine ring plays a significant role in biological activity. nih.gov

Substitution on Appended Groups: If the thiazepanone was synthesized with existing functional groups, these can be modified. Nucleophilic substitution reactions can be performed on appended moieties, such as a thienyl ring or an amino group.

Bioconjugation: Monosubstituted cyclopropenone reagents can react with the 1,2-aminothiol groups of N-terminal cysteine residues in peptides and proteins to form a stable 1,4-thiazepan-5-one linkage. researchgate.netchemrxiv.org This effectively uses the thiazepanone formation as a post-translational modification to create complex bioconjugates. mdpi.com

Introduction of Diverse Substituents on the Thiazepane Ring

A primary strategy for generating diversity is to vary the starting materials used in the cyclization reaction. A one-pot synthesis using various α,β-unsaturated esters and 1,2-amino thiols allows for the introduction of a wide range of substituents onto the thiazepanone ring. nih.govresearchgate.net This approach provides ready access to diverse 3D fragments for screening libraries. nih.gov The choice of substituents on the starting materials directly translates to the final structure, enabling systematic exploration of structure-activity relationships (SAR). nih.gov For example, studies on tricyclic thiazepine derivatives have shown that altering substituents on the fused benzene (B151609) ring (R¹) and the thiazepine nitrogen (R²) significantly impacts anticancer activity. nih.gov

Table 2: Examples of Substituent Introduction via Starting Material Variation for 1,4-Thiazepanone Synthesis

| α,β-Unsaturated Ester | 1,2-Amino Thiol | Resulting Substituents on Thiazepanone | Reference |

|---|---|---|---|

| Trifluoroethyl acrylate | Cysteamine | Unsubstituted | nih.gov |

| Trifluoroethyl crotonate | Cysteamine | Methyl group | nih.gov |

| Trifluoroethyl cinnamate (B1238496) | Cysteamine | Phenyl group | nih.gov |

| Methyl 2-pentenoate | Cysteamine | Ethyl group | nih.gov |

Diastereoselective and Enantioselective Synthetic Approaches

The stereochemistry of the this compound ring is critical, as different stereoisomers can have vastly different biological activities. The ring typically adopts a chair-like conformation, and substituents can create multiple chiral centers. vulcanchem.com

Diastereoselective Synthesis Diastereoselectivity can often be achieved when chiral, non-racemic starting materials are used. The reaction of α,β-unsaturated esters with chiral amino thiols like cysteine can proceed with moderate to high diastereoselectivity. nih.gov For example, the reaction of cysteine methyl ester with trifluoroethyl crotonate results in a diastereomeric ratio (dr) of 2.3:1, while the reaction with trifluoroethyl cinnamate gives a dr of >95:1. nih.gov The diastereoselective synthesis of related heterocyclic systems, such as thiazolidine-ring fused systems, can be controlled by kinetic versus thermodynamic conditions. scielo.br Ring-chain transformations of α,β-unsaturated lactones with reagents like cysteamine can also produce chiral 1,4-thiazepin-5-ones. researchgate.net

Table 3: Diastereoselectivity in 1,4-Thiazepanone Synthesis Using Cysteine Derivatives

| α,β-Unsaturated Ester | Chiral Amino Thiol | Product | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Trifluoroethyl crotonate | L-Cysteine methyl ester | Methyl (3R,6R)-3,6-dimethyl-5-oxo-1,4-thiazepane-3-carboxylate | 2.3:1 | nih.gov |

Enantioselective Synthesis Enantioselective approaches aim to produce a single enantiomer of a chiral product. This can be accomplished through several methods:

Chiral Pool Synthesis: Using enantiomerically pure starting materials from the "chiral pool," such as L-cysteine or D-penicillamine, transfers that chirality to the final product. scielo.br

Catalytic Asymmetric Synthesis: The use of chiral catalysts can induce enantioselectivity. For instance, chiral palladium complexes can be used to enhance enantioselectivity in the synthesis of related compounds at an industrial scale. Similarly, asymmetric Brønsted acid catalysis has been shown to be effective in the enantioselective cyclization of iminium ions to form other heterocyclic products. rsc.org

Diastereomeric Resolution: A racemic mixture can be reacted with a chiral resolving agent, such as D-(−)-mandelic acid, to form diastereomers. beilstein-journals.org These diastereomers have different physical properties and can be separated, after which the chiral auxiliary is removed to yield the individual enantiomers. beilstein-journals.org

Chemical Reactivity and Mechanistic Investigations of 1,4 Thiazepan S One

Reactivity at the Sulfoxide (B87167)/Sulfone Center (S-one)

The sulfur atom in the 1,4-thiazepan-5-one (B1267140) ring is a key site for chemical modification, readily undergoing oxidation to form the corresponding sulfoxide and sulfone. These oxidized derivatives exhibit distinct reactivity profiles compared to the parent sulfide (B99878).

Reduction Pathways

The oxidized forms of 1,4-thiazepan-5-one, the sulfoxide (1,4-thiazepan-5-one-1-oxide) and the sulfone (1,4-thiazepan-5-one-1,1-dioxide), can be reduced to either the parent sulfide or the fully reduced 1,4-thiazepane (B1286124). The choice of reducing agent and reaction conditions dictates the final product.

Reduction of the sulfone or sulfoxide back to the sulfide can be achieved using various reagents known for sulfoxide and sulfone reduction. While specific examples for the parent 1,4-thiazepan-5-one are not extensively documented, general methods for this transformation are applicable.

For the complete reduction of the heterocyclic ring, including the carbonyl group and the sulfone/sulfoxide, more potent reducing agents are required. For instance, derivatives of 1,4-thiazepan-5-one have been successfully reduced to the corresponding 1,4-thiazepanes. nih.gov A common method involves the use of lithium aluminum hydride (LiAlH₄). vulcanchem.com Another effective reagent system is sodium borohydride (B1222165) in the presence of iodine. nih.gov

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 1,4-Thiazepan-5-one derivative | Lithium aluminum hydride (LiAlH₄) | Reduced 1,4-thiazepine derivative | |

| Substituted 1,4-thiazepanones | Sodium borohydride/iodine, THF | Corresponding 1,4-thiazepanes | nih.gov |

| Tetrahydrothiopyran-4-one (B549198) | NaN₃, HCl followed by LiAlH₄, THF | 1,4-Thiazepane | vulcanchem.com |

Nucleophilic and Electrophilic Reactivity at Sulfur

The sulfur atom in 1,4-thiazepan-5-one exhibits both nucleophilic and electrophilic character, allowing for a range of chemical transformations.

As a nucleophile, the sulfur atom can react with electrophiles. A prominent example is its oxidation to a sulfoxide or sulfone, which involves the attack of the sulfur lone pair on an electrophilic oxygen source. vulcanchem.comsmolecule.com Common oxidizing agents for this transformation include hydrogen peroxide and potassium permanganate. smolecule.com The resulting sulfone group enhances the polarity and metabolic stability of the molecule. vulcanchem.com

The sulfur atom can also be involved in the formation of sulfonium (B1226848) salts through reaction with alkyl halides, a common reaction for sulfides. nih.gov This reaction highlights the nucleophilicity of the sulfur atom.

The electrophilic character of the sulfur is enhanced in its oxidized state. For instance, the Pummerer rearrangement of a sulfoxide derivative of 1,4-thiazepan-5-one involves an acylated sulfoxide intermediate where the sulfur atom is highly electrophilic. wikipedia.orgvdoc.pub

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Oxidation (Nucleophilic attack by sulfur) | Hydrogen peroxide, Potassium permanganate | 1,4-Thiazepan-5-one-1-oxide or 1,4-Thiazepan-5-one-1,1-dioxide | smolecule.com |

| Pummerer Rearrangement (involving electrophilic sulfur intermediate) | Acetic anhydride (B1165640) or Trifluoroacetic anhydride | α-Acyloxy-thioether | wikipedia.orgvdoc.pub |

Transformations of the Thiazepane Ring System

The seven-membered thiazepane ring is a dynamic system that can undergo various transformations, including ring-opening, fragmentation, rearrangements, and functional group interconversions.

Ring-Opening Reactions and Fragmentation Pathways

The synthesis of the 1,4-thiazepan-5-one ring often involves the cyclization of open-chain precursors, and conversely, the ring can undergo opening under certain conditions. One synthetic route involves the ring-opening of smaller heterocyclic rings. For example, a multistep synthesis of a 1,4-thiazepan-5-one derivative has been accomplished starting from an N-Boc protected aziridine (B145994), which undergoes nucleophilic ring-opening with β-mercaptopropionic acid. researchgate.net

The formation of the 1,4-thiazepan-5-one ring through the reaction of N-hydroxy succinimide (B58015) (NHS) activated acrylates with compounds containing an N-terminal cysteine involves a Michael addition of the thiol group followed by an intramolecular cyclization, which is essentially the reverse of a ring-opening process. nih.govresearchgate.net Fragmentation pathways can be initiated through reactions like the Pummerer fragmentation, which proceeds through a cationic thial intermediate. wikipedia.org

Rearrangements and Isomerizations

The 1,4-thiazepan-5-one skeleton can be involved in or synthesized through various rearrangement reactions. The Schmidt rearrangement of tetrahydrothiopyran-4-one using sodium azide (B81097) in the presence of a strong acid provides a pathway to the 1,4-thiazepan-5-one ring system. vulcanchem.comsmolecule.com

The Pummerer rearrangement is a notable reaction of sulfoxides, including those derived from 1,4-thiazepan-5-one. wikipedia.org This reaction involves the conversion of a sulfoxide to an α-acyloxy thioether in the presence of an anhydride. A modified Pummerer reaction has been utilized to form the seven-membered ring of 2-benzazepine derivatives, which are structurally related to thiazepanes. vdoc.pub

Functional Group Interconversions on the Thiazepane Core

The 1,4-thiazepan-5-one core allows for a variety of functional group interconversions, enabling the synthesis of a diverse library of derivatives. The nitrogen atom at position 4 is a common site for modification, readily undergoing alkylation and acylation reactions. vulcanchem.com

The carbonyl group at position 5 also presents opportunities for functionalization. It can undergo reduction to an alcohol, or can be a site for condensation reactions to form imines or hydrazones. vulcanchem.com Furthermore, the synthesis of substituted 1,4-thiazepan-5-ones has been achieved through one-pot reactions of α,β-unsaturated esters and 1,2-amino thiols, allowing for the introduction of a wide range of substituents on the thiazepane ring. nih.govnih.govresearchgate.net

| Reaction Site | Transformation | Reagents/Conditions | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Nitrogen (N-4) | Alkylation/Acylation | Alkyl halides, Acyl chlorides | N-substituted thiazepanones | vulcanchem.com |

| Carbonyl (C-5) | Reduction | Sodium borohydride | Secondary alcohol | |

| Ring Synthesis | One-pot cyclization | α,β-unsaturated esters and 1,2-amino thiols | Substituted 1,4-thiazepanones | nih.govnih.govresearchgate.net |

Table of Compounds

| Compound Name |

|---|

| 1,4-Thiazepan-5-one |

| 1,4-Thiazepan-5-one-1-oxide |

| 1,4-Thiazepan-5-one-1,1-dioxide |

| 1,4-Thiazepane |

| Lithium aluminum hydride |

| Sodium borohydride |

| Tetrahydrothiopyran-4-one |

| Hydrogen peroxide |

| Potassium permanganate |

| Acetic anhydride |

| Trifluoroacetic anhydride |

| α-Acyloxy-thioether |

| N-Boc aziridine |

| β-mercaptopropionic acid |

| N-hydroxy succinimide (NHS) activated acrylates |

| Sodium azide |

| 2-Benzazepine |

Regioselectivity and Stereoselectivity in Reactions

The concepts of regioselectivity and stereoselectivity are critical in understanding the outcomes of chemical reactions involving 1,4-thiazepan-S-one and its derivatives. masterorganicchemistry.comucalgary.ca Regioselectivity refers to the preference for bond formation at one position over another, leading to constitutional isomers, while stereoselectivity describes the preferential formation of one stereoisomer over others. masterorganicchemistry.commasterorganicchemistry.com The inherent structural features of the this compound ring, including its conformational flexibility and the presence of multiple reactive sites, make the study of selectivity in its reactions a complex and important area of research.

In addition reactions to alkenes, the formation of one constitutional isomer over another is known as regioselectivity. masterorganicchemistry.com A common example is "Markovnikov" selectivity, where in the addition of H-X, the hydrogen atom attaches to the less substituted carbon, and X attaches to the more substituted carbon. masterorganicchemistry.com The opposite of this is "anti-Markovnikov" regioselectivity. masterorganicchemistry.com The stereoselectivity of a reaction is highly dependent on the reaction's mechanism. masterorganicchemistry.com Additions to the pi bond of an alkene can occur from the same face (syn addition) or from opposite faces (anti addition). masterorganicchemistry.com

The selectivity of a reaction is not only dependent on the mechanism but also on the structure of the starting material. masterorganicchemistry.com For instance, in elimination reactions, Zaitsev's rule, which favors the formation of the more substituted alkene, is an example of regioselectivity. masterorganicchemistry.comyoutube.com

In the context of synthesizing derivatives, such as indole-fused 1,4-diazepinones, the diastereomeric ratio of the products can be influenced by substituents on the reactants. unimi.it For example, reactions involving C3-substituted indoles have shown a general favoring of the formation of the second isomer, with diastereomeric ratios reaching up to 1:2.5. unimi.it

Mechanistic Elucidation of Key Reactions

Understanding the mechanisms of reactions involving this compound is fundamental to controlling reaction outcomes and designing new synthetic methodologies. This involves studying the pathways of cyclization, oxidation, and reduction, as well as identifying the transient species that govern the course of these transformations.

Reaction Mechanism Studies of Cyclization Processes

The formation of the this compound ring and related heterocyclic systems often proceeds through cyclization reactions. smolecule.comresearchgate.net One common method for the synthesis of the thiazepanone core involves the cyclization of α,β-unsaturated esters with reagents like cysteamine (B1669678). smolecule.com More advanced tandem conjugate addition/cyclization strategies have also been developed to improve efficiency. smolecule.com

A proposed mechanism for the formation of 1,4-thiazepan-5-one involves the attack of a thiol group on a Michael acceptor, followed by the attack of an amino group on an NHS-activated ester, leading to cyclization. researchgate.net In the synthesis of related indole-fused 1,4-diazepinones, a proposed mechanism involves a cascade radical addition to a double bond followed by intramolecular cyclization. unimi.it This process is believed to proceed through the formation of an acyl radical intermediate. unimi.it

For other heterocyclic systems, such as 1,4,5-trisubstituted 1,2,3-triazoles, the mechanism can involve a 1,3-dipolar cycloaddition of an enamine with an azide to form a 1,2,3-triazoline (B1256620) intermediate, which then undergoes ring-opening and subsequent cyclization. beilstein-journals.org Similarly, the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones can occur via a ligand-free copper-catalyzed cascade reaction, with mechanistic studies suggesting the formation of azidyl radicals. organic-chemistry.org

The Carbanion-mediated Sulfonate (Sulfonamido) Intramolecular Cyclization (CSIC) reaction is another strategy used to form related heterocyclic rings. researchgate.net This reaction has been used to synthesize various sultams, and mechanistic insights have been explored. researchgate.net

Investigations into Oxidation and Reduction Mechanisms

Oxidation and reduction reactions are fundamental transformations for modifying the this compound core and its derivatives. Oxidation involves the loss of electrons or an increase in oxidation state, often characterized by the gain of oxygen or loss of hydrogen. libretexts.org Conversely, reduction is the gain of electrons or a decrease in oxidation state, often involving the loss of oxygen or gain of hydrogen. libretexts.orglibretexts.org These reactions can be broken down into concurrent oxidation and reduction half-reactions. libretexts.org

In the context of tertiary amines like N-phenyltetrahydroisoquinolines, copper-catalyzed oxidative coupling reactions have been studied mechanistically. mpg.de One proposed mechanism involves the oxidation of the amine by Cu(II) to form an iminium cuprate (B13416276) salt as a key intermediate. mpg.de In the presence of an oxidant like tert-butylhydroperoxide, another mechanism is suggested to proceed through a radical pathway to form a peroxide intermediate. mpg.de

The oxidation of alcohols and aldehydes often utilizes Cr(VI) reagents, where Cr(VI) is reduced to Cr(III). ucr.edu The mechanisms for these oxidations can involve the formation of intermediate Cr(V) and Cr(IV) species, as well as organic free radicals. ucr.edu Other oxidizing agents like MnO2 can selectively oxidize certain types of alcohols. ucr.edu

Reduction of compounds can be achieved using various reagents. For example, sodium tetrahydridoborate (NaBH4) can be used to reduce ethanal to ethanol (B145695) by adding hydrogen. libretexts.org

Probing Transition States and Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the characterization of transient species such as transition states and intermediates. tutorchase.comsolubilityofthings.com A transition state is a high-energy, unstable configuration of atoms that exists for an extremely short time at the peak of the energy barrier of a reaction step. solubilityofthings.comyoutube.com Intermediates, on the other hand, are more stable, sometimes isolable molecules that are formed in the valleys between transition states in multi-step reactions. tutorchase.comyoutube.com

According to Hammond's postulate, the structure of a transition state resembles the nearest stable species in terms of energy. lumenlearning.com This principle is useful for understanding the nature of transition states in reactions like the SN1 reaction, where the transition states are predicted to be similar in structure to the carbocation intermediate. lumenlearning.com

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for modeling transition states and identifying energetically favorable reaction pathways. For instance, in the reaction of 2,3-dihydro-6-phenylpyrazine derivatives with ketenes, computational analysis revealed a 1,5-hydrogen shift reaction occurring through the oxygen atom of the ketene (B1206846) following the formation of a betaine (B1666868) intermediate. clockss.org Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a calculated transition state connects the reactant and product states. clockss.org

Experimental techniques can also provide evidence for reaction intermediates. In the synthesis of indole-fused 1,4-diazepinones, a radical trapping experiment using TEMPO inhibited product formation and instead isolated a trapped acyl radical, supporting the proposed mechanism. unimi.it

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of 1,4-thiazepan-5-one (B1267140) derivatives in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

To resolve complex spectral overlaps and unambiguously assign proton and carbon signals, multi-dimensional NMR experiments are frequently employed. amazon.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. sci-hub.seresearchgate.net

COSY spectra establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the thiazepane ring.

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. sci-hub.se

HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the complete carbon skeleton, including the placement of substituents. sci-hub.seresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of atoms, which helps in confirming stereochemistry by observing interactions between different parts of the molecule, such as between a substituent and the thiazepanone ring.

These techniques, when used in concert, provide a comprehensive and definitive map of the molecular structure. researchgate.net

The analysis of various NMR-active nuclei provides complementary structural information.

¹H NMR: Proton NMR is fundamental for determining the number of distinct proton environments and their integration provides the relative ratio of protons in each environment. libretexts.orgmnstate.edu Chemical shifts are indicative of the local electronic environment, and signal splitting patterns (e.g., singlets, doublets, triplets) reveal the number of adjacent protons. mnstate.edu For the 1,4-thiazepan-5-one core, the protons on the carbon atoms adjacent to the sulfur, nitrogen, and carbonyl groups exhibit characteristic chemical shifts.

¹³C NMR: Carbon NMR spectroscopy identifies the number of non-equivalent carbon atoms in the molecule. researchgate.net The chemical shift of each carbon is highly sensitive to its bonding and electronic environment. The carbonyl carbon (C=O) of the amide group is particularly diagnostic, appearing significantly downfield. mdpi.com

¹⁹F NMR: In cases where fluorinated derivatives of 1,4-thiazepan-5-one are synthesized, ¹⁹F NMR becomes a powerful tool. It is used to quantify ligand binding to fluorinated proteins by observing changes in the chemical shift of a fluorine resonance upon interaction, providing insights into structure-activity relationships. nih.gov

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H | ~2.8 - 3.5 | ~30 - 45 |

| C3-H | ~2.9 - 3.8 | ~35 - 50 |

| C5 (C=O) | - | ~170 - 175 |

| C6-H | ~3.0 - 4.0 | ~40 - 55 |

| C7-H | ~2.5 - 3.3 | ~30 - 40 |

| N-H | Broad, ~6.0 - 8.5 | - |

Multi-Dimensional NMR Techniques

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of 1,4-thiazepan-5-one derivatives and for obtaining structural clues from their fragmentation patterns. wikipedia.org High-resolution mass spectrometry (HRMS) can provide the elemental formula of a compound with high accuracy. acs.org

Electron ionization (EI) and electrospray ionization (ESI) are common techniques used. acs.orgresearchgate.net The molecular ion peak (M⁺ or [M+H]⁺) confirms the molecular weight. The fragmentation of the 1,4-thiazepan-5-one ring is influenced by the locations of the heteroatoms and the carbonyl group. wikipedia.org Common fragmentation pathways include:

Alpha-cleavage adjacent to the sulfur and nitrogen atoms. wikipedia.org

Cleavage of bonds next to the carbonyl group, leading to the loss of CO or other fragments. libretexts.org

McLafferty rearrangement, if appropriate alkyl chains are present.

The resulting fragmentation pattern serves as a molecular fingerprint that can confirm the identity of a synthesized compound. pressbooks.pub For example, high-resolution mass spectrometry (GC-EI-TOF) has been used to confirm the mass of derivatives like 7-Phenyl-1,4-thiazepan-5-one, with a calculated mass of 207.0718 for [M]⁺ and a found value of 207.0708. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. msu.edu For 1,4-Thiazepan-5-one, the most prominent and diagnostic absorption band is that of the amide carbonyl group (C=O).

Amide C=O Stretch: A strong, sharp absorption peak typically appears in the range of 1630-1680 cm⁻¹. The exact frequency can be influenced by ring strain and hydrogen bonding.

N-H Stretch: A moderate absorption is observed around 3200-3400 cm⁻¹ for the N-H bond of the secondary amide.

C-H Stretch: Absorptions for sp³ C-H bonds are found just below 3000 cm⁻¹.

C-N and C-S Stretch: These vibrations appear in the fingerprint region (below 1500 cm⁻¹) and are generally weaker and less diagnostic.

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (amide) | Stretch | 3200 - 3400 | Moderate |

| C-H (alkane) | Stretch | 2850 - 2960 | Moderate |

| C=O (amide I band) | Stretch | 1630 - 1680 | Strong |

| N-H | Bend (amide II band) | 1510 - 1570 | Moderate |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry. For chiral derivatives of 1,4-thiazepan-5-one, this technique is the gold standard for assigning the absolute configuration of stereocenters.

Studies have shown that the seven-membered thiazepane ring is not planar and typically adopts a chair-like or twist-boat conformation to minimize steric strain. vulcanchem.comresearchgate.net X-ray analysis of one derivative, (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one, revealed that the thiazepane ring adopts a chair conformation. researchgate.net The crystal structure of another isomer was instrumental in confirming its specific stereochemistry and connectivity after it was isolated from a reaction mixture. amazonaws.comethz.ch The resulting crystal lattice is often stabilized by intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful method for investigating the stereochemical features of chiral molecules in solution. youtube.comlibretexts.org CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. uconn.edu

For chiral 1,4-thiazepan-5-one derivatives, the CD spectrum provides information about the absolute configuration and the conformational preferences of the molecule in solution. chem-soc.si The shape and sign of the Cotton effects in the CD spectrum are characteristic of the spatial arrangement of the chromophores, such as the amide carbonyl group and any aromatic substituents, within the chiral structure. nih.gov CD spectroscopy is often used to validate stereochemical integrity during synthesis or to study conformational changes upon binding to biological targets. ethz.ch For instance, the technique has been used to confirm that the secondary structure of proteins remains intact after conjugation with 1,4-thiazepan-5-one-containing reagents. ethz.ch

Computational and Theoretical Studies on 1,4 Thiazepan S One

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the properties of 1,4-thiazepan-5-one (B1267140), detailing its electronic landscape and the energetic factors governing its structure.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure of 1,4-thiazepan-5-one and its derivatives. vulcanchem.comeurjchem.com DFT calculations, such as those at the B3LYP level of theory, have been utilized to optimize the geometry of related compounds and analyze their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net These calculations are crucial for understanding the molecule's reactivity and drug-like properties. researchgate.net

Key electronic parameters derived from DFT calculations include:

Proton affinity

Total energy

HOMO and LUMO energies

Total positive atomic charge

Dipole moment

Molecular volume

These parameters can be correlated with the molecule's activity and provide a theoretical basis for designing new derivatives with enhanced properties. eurjchem.com For instance, DFT has been used to reveal the transition state energies in reactions involving the formation of the 1,4-thiazepan-5-one ring. vulcanchem.com The theory is also instrumental in predicting electronic properties and reactivity in larger systems containing the thiazepane moiety.

Ab Initio Methods and Electron Correlation Calculations

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been applied to study molecules containing the 1,4-thiazepan-5-one core. These methods, often used in conjunction with experimental data like X-ray diffraction, provide a detailed understanding of electronic structure. While specific ab initio studies solely on 1,4-thiazepan-5-one are not extensively documented in the provided results, the application of these methods to analogous structures highlights their importance in accurately describing molecular systems. acs.org Electron correlation calculations, which are crucial for accurately determining the energy and properties of molecules, are an integral part of high-level ab initio methods.

Prediction of Conformational Preferences and Ring Dynamics

The seven-membered ring of 1,4-thiazepan-5-one can adopt various conformations. Theoretical methods are employed to predict the most stable conformations and the dynamics of the ring. For similar heterocyclic systems, it has been noted that the thiazepane ring can adopt a chair conformation. researchgate.net The flexibility of the thiazepane ring, influenced by the sulfur atom, can modulate ring puckering and intermolecular interactions. Computational analysis helps in understanding these conformational preferences, which are critical for the molecule's biological activity and interaction with other molecules.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic picture of 1,4-thiazepan-5-one, complementing the static information from quantum chemical calculations.

Conformational Analysis through Molecular Mechanics and Dynamics

Conformational analysis of 1,4-thiazepan-5-one can be performed using molecular mechanics (MM) and molecular dynamics (MD) simulations. drugdesign.orgvalencelabs.com These methods explore the potential energy surface of the molecule to identify low-energy conformers. drugdesign.org A typical approach involves generating a set of initial conformations and minimizing their energies using a suitable force field. drugdesign.orgyoutube.com Subsequent molecular dynamics simulations at varying temperatures can then be used to explore the conformational space and understand the dynamic behavior of the ring system. drugdesign.org The choice of force field, such as MMFF94, is crucial for obtaining accurate results in conformational analysis. researchgate.net

Simulation of Intermolecular Interactions (e.g., with surfaces)

Molecular dynamics simulations are also valuable for studying the intermolecular interactions of 1,4-thiazepan-5-one with its environment, such as solvent molecules or biological surfaces. harvard.edudechema.de These simulations can reveal how the molecule interacts with other entities through forces like hydrogen bonding and van der Waals interactions. harvard.edulibretexts.org Understanding these interactions is key to predicting the molecule's behavior in complex systems. For instance, simulations can shed light on how the thiazepane ring's flexibility and the presence of heteroatoms influence its binding to a target protein or its adsorption onto a surface. dechema.demdpi.com

Mechanistic Insights from Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been employed to unravel the complex mechanisms involved in the formation of the 1,4-thiazepan-5-one scaffold. researchgate.netmdpi.com These studies illuminate the reaction pathways, energy landscapes, and the structures of transient species that are often impossible to observe experimentally.

Computational models have been instrumental in mapping the reaction pathways for the synthesis of 1,4-thiazepan-5-one derivatives. One extensively studied pathway involves the reaction of monosubstituted cyclopropenone (CPO) reagents with the 1,2-aminothiol group of N-terminal cysteine residues. acs.orgethz.ch

DFT calculations have detailed the mechanism as a multi-step process:

Michael Addition: The reaction initiates with a nucleophilic attack by the thiol group onto the β-carbon of the cyclopropenone. ethz.ch This step proceeds through a transition state (TS1) with a calculated activation energy barrier (ΔG‡) of 14.6 kcal·mol⁻¹. ethz.ch

Intermediate Formation: The initial addition leads to a thio-enolate adduct, which is unstable relative to the starting materials. ethz.ch Subsequent deprotonation of the amine forms an anionic intermediate. acs.org

Ring Expansion: This anionic intermediate undergoes a rapid ring-expansion, which is mechanistically similar to a Favorskii rearrangement. acs.org This step has a low intrinsic energy barrier of 5.9 kcal·mol⁻¹. acs.org

Product Formation: The formation of the final, stable 1,4-thiazepan-5-one ring is a highly favorable process, calculated to be strongly exothermic with a Gibbs free energy change (ΔG) of -41.9 kcal·mol⁻¹, which aligns with the observed stability of these compounds. acs.org

Another proposed mechanism for the formation of the 1,4-thiazepan-5-one ring involves the cyclization of a precursor formed from an N-hydroxysuccinimide (NHS) activated ester and a Michael acceptor. mdpi.com In this pathway, the thiol group first attacks the Michael acceptor, followed by an intramolecular attack of the amino group on the NHS-activated ester, leading to the formation of the seven-membered ring. mdpi.com

The characterization of transition states is a cornerstone of mechanistic studies, providing a snapshot of the highest energy point along a reaction coordinate. For the cyclopropenone-based synthesis of 1,4-thiazepan-5-one, computational studies have successfully characterized key transition states. acs.orgethz.ch

TS1 (Michael Addition): This transition state corresponds to the initial carbon-sulfur bond formation between the cysteine thiol and the cyclopropenone. ethz.ch

TS3 (Ring Expansion): This transition state is associated with the intramolecular ring-expansion step, which ultimately forms the stable seven-membered thiazepanone ring. acs.org The low energy barrier calculated for this transition state explains the high efficiency and speed of this cyclization step. acs.org

For related aza-Michael addition reactions leading to similar heterocyclic systems, computational models have proposed chair-like, hydrogen-bonded transition states that facilitate the reaction by properly orienting the reacting functional groups. mdpi.com

Calculation of Reaction Pathways and Energy Barriers

Prediction of Spectroscopic Parameters

Computational chemistry, primarily using DFT methods, serves as a powerful technique for predicting the spectroscopic properties of molecules. mdpi.com These theoretical calculations can generate predicted spectra (NMR, IR, Raman) that are often in good agreement with experimental data, aiding in the structural confirmation of newly synthesized compounds. mdpi.combohrium.com For 1,4-thiazepan-5-one, such calculations can predict key spectroscopic features before or alongside experimental analysis.

Below is an illustrative table of the types of spectroscopic data that can be predicted for 1,4-Thiazepan-5-one using DFT calculations at a common level of theory like B3LYP/6-311G**.

| Parameter | Predicted Value Range | Associated Functional Group/Atom |

|---|---|---|

| 13C NMR Chemical Shift (δ) | 170-175 ppm | Carbonyl Carbon (C=O) |

| 13C NMR Chemical Shift (δ) | 45-55 ppm | Methylene Carbon alpha to Nitrogen (N-CH₂) |

| 13C NMR Chemical Shift (δ) | 30-40 ppm | Methylene Carbon alpha to Sulfur (S-CH₂) |

| 1H NMR Chemical Shift (δ) | 6.5-8.0 ppm | Amide Proton (N-H) |

| 1H NMR Chemical Shift (δ) | 3.0-3.8 ppm | Methylene Protons alpha to Nitrogen (N-CH₂) |

| IR Absorption Frequency (ν) | 1640-1680 cm-1 | Amide I band (C=O stretch) |

| IR Absorption Frequency (ν) | 3200-3400 cm-1 | N-H Stretch |

Note: The values in this table are illustrative and represent typical ranges expected from DFT calculations for this class of compound. Actual values depend on the specific computational model and level of theory used.

Development and Application of Novel Computational Methodologies

The 1,4-thiazepan-5-one scaffold has been a subject in the development and application of advanced computational strategies, particularly in the context of drug discovery and materials science.

One key application is in the computational design of 3D fragment libraries . researchgate.netwhiterose.ac.uk Recognizing the need to move beyond flat, two-dimensional molecules in fragment-based drug discovery, researchers have developed computational workflows to enumerate and filter virtual libraries of 3D scaffolds. whiterose.ac.uk The 1,4-thiazepan-5-one core, with its inherent three-dimensional character, is an attractive candidate for such libraries. researchgate.net Computational tools are used to assess properties like lead-likeness and scaffold novelty to select promising candidates for synthesis. researchgate.net

Another powerful technique applied to libraries containing thiazepanone derivatives is inverse virtual screening (iVS) . tandfonline.com This method computationally screens a compound or a library of compounds against a large panel of known protein structures. tandfonline.com The goal is to identify potential biological targets and predict bioactivity, thereby guiding experimental screening efforts and helping to elucidate a compound's mechanism of action. tandfonline.com

Exploration of Non Medicinal Applications of 1,4 Thiazepan S One Scaffolds

Role as Chemical Building Blocks in Organic Synthesis

The 1,4-thiazepan-5-one (B1267140) ring system serves as a valuable intermediate and building block, enabling the construction of more intricate molecular architectures. Its inherent functionalities can be strategically manipulated to yield a wide array of complex organic molecules.

The thiazepanone core is frequently employed as a foundational element for synthesizing more complex heterocyclic systems. Researchers utilize the stable seven-membered ring as a starting point, modifying its structure through various reactions to build larger or more functionalized molecules. For instance, derivatives such as 7-(4-Chlorophenyl)-1,4-thiazepan-5-one are explicitly used as building blocks for more complex heterocyclic compounds. ulisboa.pt Similarly, 7-(2-Furyl)-1,4-thiazepan-5-one is recognized as a valuable synthetic intermediate for preparing more elaborate structures. vulcanchem.com

The synthesis of 1,4-thiazepanones often proceeds through the cyclization of open-chain precursors that contain both sulfur and nitrogen functionalities. vulcanchem.comvulcanchem.com One common and efficient method is the one-pot reaction between α,β-unsaturated esters and 1,2-amino thiols, which readily forms the 1,4-thiazepanone ring. vulcanchem.comresearchgate.netscbt.com These thiazepanones can then be further transformed, for example, by reduction, to produce 1,4-thiazepanes. vulcanchem.comscbt.com

This precursor role extends to the field of bioconjugation. Under mild, biocompatible conditions, monosubstituted cyclopropenones react with the 1,2-aminothiol group of an N-terminal cysteine residue in a peptide or protein. researchgate.net This reaction proceeds via the cleavage of a strained carbon-carbon bond in the cyclopropenone by the amine, generating a stable seven-membered 1,4-thiazepan-5-one linkage. vulcanchem.comresearchgate.net This method allows for the selective modification of proteins, creating complex biomolecules with specific functionalities. researchgate.net

A summary of synthetic strategies to form the 1,4-thiazepanone ring is presented below.

| Synthesis Method | Precursors | Key Features | Reference(s) |

| Conjugate Addition/Cyclization | α,β-Unsaturated esters and 1,2-amino thiols (e.g., cysteamine) | One-pot synthesis; proceeds in reasonable time (0.5-3h) with good yields. | vulcanchem.comresearchgate.net |

| Cyclization of Open-Chain Precursors | Open-chain molecules with sulfur and nitrogen groups | A general approach to forming the heterocyclic ring. | vulcanchem.com |

| Multistep Synthesis from Aziridines | N-Boc aziridine (B145994) and β-mercaptopropionic acid | Involves nucleophilic ring opening followed by cyclization. | researchgate.net |

| Reaction with Cyclopropenones | N-terminal cysteine and monosubstituted cyclopropenones | Forms a stable 1,4-thiazepan-5-one linkage in proteins under biocompatible conditions. | researchgate.net |

Diversity-oriented synthesis (DOS) is a strategy that aims to create structurally diverse small molecules, often for high-throughput screening. The 1,4-thiazepan-5-one scaffold is well-suited for DOS approaches due to the multiple reaction pathways it can undergo.

One notable example is the design and synthesis of novel 1,4-thiazepan-3-ones that are fused with other bioactive heterocyclic skeletons like carbazole, pyrazole, or isoxazole. rsc.org These complex molecules have been prepared using microwave-assisted multicomponent reactions, which is a hallmark of DOS, providing rapid access to a library of structurally diverse compounds. rsc.org Such three-component reactions have been highlighted as a popular method for preparing DOS libraries, leading to novel and cytotoxic 1,4-thiazepan-3-ones. researchgate.net

The DOS approach has also been applied to generate imidazo[4′,5′:4,5]benzo[e] vulcanchem.comthiazepinones and benzo[d]imidazolyl thiazolidinones from a one-pot reaction, where the final product is controlled by the electronic nature of the substituents on the starting materials. polimi.it This demonstrates how a single synthetic protocol can be tuned to produce different molecular scaffolds, which is a core principle of diversity-oriented synthesis. polimi.it These strategies underscore the utility of the thiazepane framework in rapidly generating collections of complex and diverse molecules for further scientific exploration. smolecule.com

Precursors for Complex Heterocyclic Structures

Applications in Materials Science and Engineering

The unique three-dimensional structure of the 1,4-thiazepan-5-one scaffold makes it an attractive component for the development of advanced materials. Its applications range from creating sophisticated libraries for chemical screening to forming the backbone of novel polymers and functional materials.

In the field of drug discovery and chemical biology, fragment-based screening has become a powerful tool. There is a growing recognition that fragment libraries should contain more three-dimensional (3D) structures to better explore chemical space and improve binding specificity. scbt.com 1,4-Thiazepanones and their derivatives, 1,4-thiazepanes, are considered ideal candidates for such 3D-enriched libraries because their seven-membered rings have a high degree of three-dimensional character. vulcanchem.comscbt.comvulcanchem.com

These scaffolds are currently underrepresented in typical screening libraries, which are often dominated by flat, aromatic structures. vulcanchem.comscbt.com To address this, efficient synthetic routes have been developed to produce diverse 1,4-thiazepanone and 1,4-thiazepane (B1286124) fragments. vulcanchem.com These syntheses allow for the creation of libraries of 3D fragments that can be used to screen against various biological targets. vulcanchem.comscbt.com For example, a 3D-enriched fragment library containing a substituted thiazepane was screened against the BRD4 bromodomain, a popular anti-cancer target, leading to the identification of a novel and selective binder. mdpi.com

The table below highlights the 3D character of selected thiazepanone and thiazepane compounds, as measured by the Plane of Best Fit (PBF), where a higher value indicates greater three-dimensionality.

| Compound Type | PBF Range | Significance | Reference(s) |

| 1,4-Thiazepanones | 0.61 to 1.1 | Possess significant 3D character, exceeding the threshold of 0.25 for a 3D fragment. | scbt.com |

| 1,4-Thiazepanes | 0.84 to 1.0 | Also exhibit high 3D character, making them valuable for screening libraries. | scbt.com |

The 1,4-thiazepan-5-one ring contains both an ester (lactone) and an amide (lactam) functionality, making it a type of cyclic ester amide. Such rings are valuable monomers for ring-opening polymerization (ROP) to produce poly(ester amide)s (PEAs). magtech.com.cnupc.edu PEAs are a promising class of biodegradable polymers that combine the hydrolyzable nature of polyesters with the good thermal and mechanical properties conferred by the hydrogen-bonding amide groups. upc.edumdpi.com

Research has explicitly pointed to the polymerization of thiazepanones as a route to developing new materials with desirable properties. smolecule.com While detailed studies on the homopolymerization of the parent 1,4-thiazepan-5-one are emerging, the principle is well-established for related cyclic ester amides. magtech.com.cnupc.edu The ROP of these monomers can be initiated to create linear polymers whose properties can be tuned based on the monomer structure. magtech.com.cn

The chemical reactivity and structural features of 1,4-thiazepan-5-one scaffolds allow for their integration into a variety of advanced functional materials. These materials leverage the unique properties of the thiazepanone core for specific applications in biotechnology and materials science.

One key application is the creation of protein conjugates. As mentioned, the 1,4-thiazepan-5-one linkage can be formed selectively on N-terminal cysteine residues of proteins. researchgate.net This strategy is used to create peptide-based functional materials, such as stapled peptides, where the thiazepanone unit acts as a linker to constrain the peptide's conformation. ulisboa.pt This precise modification enables the development of new biomaterials and therapeutic tools. researchgate.net

In another materials science application, a derivative, (2S,6R)-6-Amino-2-(2-thienyl)-1,4-thiazepan-5-one, has been explored for use in synthesizing novel polymers, including conductive and biodegradable polymers. The integration of this scaffold is reported to enhance properties like electrical conductivity and the rate of degradation. Additionally, related ε-sultam structures have been conjugated to polymers to create materials that could be used as transport modules for targeted delivery in biological systems. chemrxiv.org The versatility of the thiazepanone structure suggests its potential for creating a wide range of functional materials with tailored properties for electronics, biotechnology, and beyond. smolecule.com

Contribution to Novel Polymer Architectures

Applications in Corrosion Inhibition and Surface Chemistry

The inherent molecular structure of the 1,4-thiazepan-S-one scaffold, which features sulfur and nitrogen heteroatoms and a carbonyl group, presents significant potential for applications in materials science, most notably in the field of corrosion inhibition. These heteroatoms serve as active sites for adsorption onto metal surfaces, creating a protective barrier that can effectively mitigate the process of corrosion.

Molecular Design Principles for Corrosion Inhibitors

The efficacy of corrosion inhibitors derived from the this compound framework is largely dictated by specific molecular design principles aimed at enhancing their adsorption capabilities and the formation of a durable, dense protective film on the metal surface. The strategic introduction of various functional groups and modifications to the electronic properties of the molecule are central to this design process.

The incorporation of substituents, such as aromatic or heterocyclic rings, onto the this compound core can increase the molecule's surface area, thereby promoting more extensive coverage of the metal. Furthermore, the addition of electron-donating groups can augment the electron density on the sulfur and nitrogen heteroatoms. This enhanced electron density facilitates stronger coordination with the vacant d-orbitals of the metal, leading to a more robust and stable inhibitor-metal interaction.

Computational chemistry, particularly through the use of Density Functional Theory (DFT), plays a crucial role in predicting the potential effectiveness of various molecular designs before their synthesis. These theoretical studies provide valuable insights into the structure-performance relationship of the inhibitors. Key quantum chemical parameters, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are often calculated. A higher HOMO energy level suggests a greater propensity for the molecule to donate electrons to the metal surface, while a lower LUMO energy indicates a greater ability to accept electrons from the metal. Both of these electronic characteristics are indicative of a stronger adsorption process and, consequently, higher inhibition efficiency.

Mechanistic Studies of Surface Adsorption and Protection

The protective action of this compound derivatives against metal corrosion is achieved through the adsorption of these molecules onto the metal surface. This adsorption can occur via two primary mechanisms: physisorption and chemisorption. Physisorption involves weaker, electrostatic forces between the charged inhibitor molecule and the charged metal surface. In contrast, chemisorption involves the formation of stronger, more stable coordinate covalent bonds between the lone pair electrons of the sulfur and nitrogen heteroatoms in the thiazepane ring and the metal atoms.

A variety of electrochemical and surface analysis techniques are employed to elucidate the precise mechanisms of surface adsorption and protection.

Electrochemical Techniques:

Potentiodynamic Polarization: This technique helps to determine whether an inhibitor functions as an anodic, cathodic, or mixed-type inhibitor. Anodic inhibitors primarily retard the metal dissolution (oxidation) reaction, while cathodic inhibitors slow down the reduction reactions (e.g., of oxygen or hydrogen ions). Mixed-type inhibitors influence both the anodic and cathodic processes.

Electrochemical Impedance Spectroscopy (EIS): EIS provides detailed information regarding the properties of the protective film formed on the metal surface. By analyzing the impedance data, researchers can extract key parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl upon addition of the inhibitor are indicative of the formation of an effective protective layer.

Surface Analysis Techniques:

X-ray Photoelectron Spectroscopy (XPS): XPS is utilized to determine the elemental composition of the surface layer, providing direct evidence of the adsorption of the inhibitor molecules by detecting the presence of elements such as sulfur and nitrogen from the inhibitor on the metal surface.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology. In the presence of an effective inhibitor, SEM images typically reveal a much smoother and less damaged surface compared to the pitted and corroded surface observed in the absence of the inhibitor.

The following interactive table summarizes the key techniques used in the mechanistic study of corrosion inhibitors.

| Technique | Information Gained |

| Potentiodynamic Polarization | Determines the type of inhibition (anodic, cathodic, or mixed). |

| Electrochemical Impedance Spectroscopy (EIS) | Provides quantitative data on the protective film's properties, such as charge transfer resistance and double-layer capacitance. |

| X-ray Photoelectron Spectroscopy (XPS) | Confirms the presence of the inhibitor on the metal surface by identifying its constituent elements. |

| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology to assess the extent of corrosion damage and the effectiveness of the protective film. |

| Density Functional Theory (DFT) | Predicts the adsorption behavior and inhibition efficiency of molecules based on their electronic properties (HOMO, LUMO, etc.). |

Catalytic Applications and Ligand Design

The this compound scaffold also holds promise for applications in the field of catalysis, primarily through its use as a versatile framework for the design of novel ligands. The presence of multiple potential coordination sites—the nitrogen and sulfur atoms, as well as the carbonyl oxygen—enables these molecules to bind effectively to metal centers, forming stable coordination complexes that can exhibit catalytic activity.

Future Directions and Research Challenges

Development of More Sustainable and Efficient Synthetic Routes

Current synthetic methods for 1,4-thiazepanones often involve multi-step processes that may require harsh reaction conditions or generate significant waste. The development of more sustainable and efficient synthetic strategies is a critical area for future research.

Key areas of focus include:

Green Chemistry Approaches: The implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is paramount. For instance, research into enzymatic routes, while currently limited by scalability and the high cost of biocatalysts, offers a promising sustainable alternative.

One-Pot Syntheses: Designing one-pot reactions that combine multiple synthetic steps without the need for isolating intermediates can significantly improve efficiency and reduce waste. researchgate.netnih.govnih.gov A notable example is the one-pot synthesis of 1,4-thiazepanones from α,β-unsaturated esters and 1,2-amino thiols, which proceeds in a reasonable timeframe and with good yields. researchgate.netnih.govnih.gov

Microwave-Assisted Synthesis: The use of microwave-assisted organic synthesis can lead to shorter reaction times and improved yields, as demonstrated in the synthesis of related 1,4-thiazepan-3-ones. thieme-connect.com

| Synthetic Approach | Advantages | Disadvantages |

| Cyclocondensation | Good for small-scale research, offers moderate yields and good stereocontrol. | Can generate acidic waste. |

| Ring-Closing Metathesis (RCM) | Suitable for small-scale synthesis with good stereocontrol. | May have scalability limitations. |

| Enzymatic Dynamic Kinetic Resolution (DKR) | High enantiopurity. | Scalability issues and high biocatalyst cost. |

| Solid-Phase Synthesis | Useful for creating combinatorial libraries for high-throughput screening. | Can be expensive for large-scale production. |

| Industrial Catalytic Hydrogenation | Efficient for large-scale production, minimizes solvent waste. | Requires specialized equipment. |

Advancements in Stereoselective Synthesis of 1,4-Thiazepan-S-one Derivatives